An In-depth Technical Guide to the Core Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine
An In-depth Technical Guide to the Core Properties of 4-(Dimethoxymethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine. Due to the limited availability of extensive research on this specific molecule in public literature, this document extrapolates potential biological activities and experimental protocols from structurally related pyrimidine derivatives.
Core Chemical and Physical Properties
4-(Dimethoxymethyl)-2-methylpyrimidine is a substituted pyrimidine with the CAS number 175277-33-5.[1][2][3] The pyrimidine ring is a fundamental heterocycle found in nucleic acids and a wide array of biologically active compounds. The dimethoxymethyl group at the 4-position and the methyl group at the 2-position define its specific chemical nature and potential for further functionalization.
The known physical and chemical properties of 4-(Dimethoxymethyl)-2-methylpyrimidine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 175277-33-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1][4] |
| IUPAC Name | 4-(dimethoxymethyl)-2-methylpyrimidine | |
| Synonyms | 2-methylpyrimidine-4-carboxaldehyde dimethylacetal | [5] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 72.8 ± 13.4 °C | |
| Purity | Typically available at ≥97% | [5] |
| InChI | InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3 | [1][6] |
| InChIKey | VDXHJWMLYFVGDL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=CC(=N1)C(OC)OC | [6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Synthesis and Experimental Protocols
A potential synthesis could involve the reaction of acetamidine hydrochloride with a malonaldehyde derivative where the aldehyde is protected as a dimethyl acetal.
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Reaction Setup : Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Reactants : To the stirred solution, add acetamidine hydrochloride, followed by the dropwise addition of malonaldehyde bis(dimethyl acetal).
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Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : After completion, cool the reaction mixture to room temperature. Neutralize with an appropriate acid (e.g., acetic acid) and remove the solvent under reduced pressure.
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Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(Dimethoxymethyl)-2-methylpyrimidine.
Spectral and Analytical Data
Comprehensive spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of 4-(Dimethoxymethyl)-2-methylpyrimidine. While full spectra are not publicly available, some data has been predicted or referenced.
¹H NMR spectral data for 4-(Dimethoxymethyl)-2-methylpyrimidine is available from suppliers like ChemicalBook, which is essential for confirming the proton environment in the molecule.[7]
IR spectroscopy can identify characteristic functional groups. Expected peaks would include C-H stretches for the methyl and methoxy groups, C=N and C=C stretches for the pyrimidine ring, and C-O stretches for the acetal group.
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Predicted collision cross-section (CCS) values for various adducts of 4-(dimethoxymethyl)-2-methylpyrimidine have been calculated.[6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 169.09715 | 134.4 |
| [M+Na]⁺ | 191.07909 | 143.0 |
| [M-H]⁻ | 167.08259 | 135.6 |
| [M+NH₄]⁺ | 186.12369 | 152.5 |
| [M+K]⁺ | 207.05303 | 142.6 |
Data sourced from PubChemLite.[6]
Potential Biological Activity and Applications
There is limited direct research on the biological activity of 4-(Dimethoxymethyl)-2-methylpyrimidine. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast range of therapeutic agents.[8][9] The biological significance of pyrimidine derivatives suggests that this compound could serve as a valuable intermediate or a candidate for screening in various drug discovery programs.[9]
Based on the known activities of other substituted pyrimidines, potential areas of investigation for 4-(Dimethoxymethyl)-2-methylpyrimidine include:
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Antimicrobial and Antifungal Activity : Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[8]
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Anticancer Activity : Pyrimidine analogs are a cornerstone of cancer chemotherapy, often acting as antimetabolites. Additionally, some derivatives function as kinase inhibitors, which are crucial regulators of cell growth.[10]
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Anti-inflammatory and Immunomodulatory Effects : Certain pyrimidine compounds can modulate inflammatory responses by inhibiting key signaling pathways.[10]
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Antiviral Properties : The pyrimidine core is central to numerous antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also shown antiviral potential.[10]
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Herbicidal Activity : Structurally related compounds, such as 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, are key intermediates in the synthesis of herbicides.[11]
Conclusion
4-(Dimethoxymethyl)-2-methylpyrimidine is a chemical compound with well-defined physical and chemical properties. While specific experimental data on its synthesis and biological activity are sparse in the public domain, its structural relation to a wide range of bioactive pyrimidines makes it a compound of significant interest for chemical synthesis and drug discovery. The information and proposed methodologies in this guide offer a foundational resource for researchers and professionals working with this and related molecules. Further investigation is warranted to fully elucidate its synthetic pathways and explore its potential therapeutic or agrochemical applications.
References
- 1. 4-(DIMETHOXYMETHYL)-2-METHYLPYRIMIDINE | CAS: 175277-33-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 175277-33-5|4-(Dimethoxymethyl)-2-methylpyrimidine|BLD Pharm [bldpharm.com]
- 4. 4-(DIMETHOXYMETHYL)-2-METHYLPYRIMIDINE | 175277-33-5 [chemicalbook.com]
- 5. 4-(Dimethoxymethyl)-2-methylpyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 6. PubChemLite - 4-(dimethoxymethyl)-2-methylpyrimidine (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 4-(DIMETHOXYMETHYL)-2-METHYLPYRIMIDINE(175277-33-5) 1H NMR [m.chemicalbook.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
